molecular formula C12H19NO B15344834 8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] CAS No. 1184915-49-8

8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]

Cat. No.: B15344834
CAS No.: 1184915-49-8
M. Wt: 193.28 g/mol
InChI Key: ZUHXJLFLUFHSKW-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] (CAS 1184915-49-8) is a synthetically valuable spirocyclic compound with a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol . Its complex structure integrates an 8-azabicyclo[3.2.1]octane skeleton, a framework of significant interest in medicinal chemistry, with a fused oxirane (epoxide) ring. The oxirane ring is a highly reactive three-membered cyclic ether that serves as a crucial electrophilic site for further chemical transformations, including nucleophilic ring-opening reactions, making the compound a versatile and key intermediate in organic synthesis . Researchers can utilize this building block to develop novel chemical entities, potentially for pharmaceutical applications. The compound's structural features, particularly the spiro junction and the reactive epoxide, make it a compelling candidate for probing structure-activity relationships and for the synthesis of more complex, stereochemically defined molecules. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1184915-49-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]

InChI

InChI=1S/C12H19NO/c1-2-9(1)7-13-10-3-4-11(13)6-12(5-10)8-14-12/h9-11H,1-8H2

InChI Key

ZUHXJLFLUFHSKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3CCC2CC4(C3)CO4

Origin of Product

United States

Biological Activity

8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] is a complex organic compound notable for its unique spirocyclic structure, which includes an 8-azabicyclo[3.2.1]octane core and an oxirane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.

The molecular formula of 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] is C12H19NO, with a molecular weight of approximately 193.29 g/mol. Key physical properties include:

  • Boiling Point : 285.8 ± 33.0 °C (predicted)
  • Density : 1.15 ± 0.1 g/cm³ (predicted)
  • pKa : 10.71 ± 0.20 (predicted) .

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics, which may influence its interaction with various biological targets.

Pharmacological Effects

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a wide range of pharmacological effects, including:

  • Anticholinergic Activity : Similar compounds have demonstrated significant anticholinergic properties, which could be beneficial in treating conditions like motion sickness and muscle spasms.
  • Monoamine Uptake Inhibition : Studies suggest that structurally related compounds may inhibit monoamine transporters, impacting neurotransmitter levels in the brain .

Structure-Activity Relationship (SAR)

The unique spirocyclic architecture of 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] allows for diverse interactions with biological targets compared to other bicyclic compounds.

Compound NameStructure FeaturesUnique Properties
TropineSimilar bicyclic structurePrecursor for tropane alkaloids
ScopolamineWell-known tropane alkaloidExhibits potent anticholinergic activity
8-Azabicyclo[3.2.1]octan-3-oneLacks cyclopropylmethyl groupKey intermediate in synthetic pathways

Case Studies and Research Findings

Several studies have explored the synthesis and potential applications of this compound:

  • Synthesis and Characterization :
    • The synthesis typically involves multi-step synthetic pathways that yield high purity and yield of the target compound.
    • Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure .
  • Biological Evaluations :
    • In vitro studies have highlighted the potential antimicrobial activity of related piperidine derivatives, suggesting a possible avenue for further exploration with this compound .
    • The inhibition of monoamine transporters by structurally analogous compounds has been documented, indicating that similar mechanisms may be at play for 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] .

Chemical Reactions Analysis

Oxirane Ring-Opening Reactions

The strained epoxide moiety undergoes nucleophilic ring-opening under acidic or basic conditions. In mechanochemical syntheses, this oxirane reacts with amines via SN2 mechanisms. For example, reaction with 3-Boc-amino-tropane produces tertiary amine derivatives through epoxide aminolysis (Fig. 1) .

Reagent Conditions Product
3-Boc-amino-tropaneEtOH, mechanochemical milling (rt)tert-Butyl ((1 R,5 S)-8-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-yl)carbamate
H2O (acid-catalyzed)H2SO4, THF (50°C)Diol derivative via acid-mediated epoxide hydrolysis

Cyclopropane Ring Activation

The cyclopropylmethyl group participates in transition-metal-catalyzed C-C bond activations. Rhodium complexes facilitate oxidative insertion into cyclopropane C-C bonds, enabling carbonylative cyclizations (Fig. 2) .

Key pathways include:

  • Carbonylative (7+1) cycloadditions : With alkenes, Rh(I) catalysts induce cyclopropane ring-opening, forming 8-membered N-heterocycles .

  • Steric vs. electronic control : Bulky substituents on the cyclopropane direct regioselectivity during metal insertion. For example, coordinating groups (e.g., phosphinites) favor activation of proximal C-C bonds .

Bicyclic Core Reactivity

The 8-azabicyclo[3.2.1]octane scaffold engages in stereoselective functionalization:

  • Nucleophilic substitution : The bridgehead nitrogen reacts with alkyl halides to form quaternary ammonium salts .

  • Cycloadditions : Under microwave irradiation, related bicyclic systems undergo [3+2]-cycloadditions with dipolarophiles like acrylates .

Comparative Reactivity Analysis

The compound’s behavior diverges from simpler analogs due to steric and electronic modulation by the spiro-oxirane and cyclopropylmethyl groups (Table 1):

Compound Key Reactivity Differentiating Factor
8-Azabicyclo[3.2.1]octan-3-oneBase-catalyzed keto-enol tautomerizationLacks epoxide and cyclopropane moieties
ScopolamineAcid-catalyzed epoxide ring-openingContains tropane core but no cyclopropylmethyl
BenzylcyclopropaneRh-catalyzed C-C activationMissing bicyclic N-heterocycle and oxirane

Mechanistic Insights

  • Epoxide aminolysis : Proceeds via backside nucleophilic attack, with stereochemistry conserved at the oxirane carbon .

  • Cyclopropane activation : Directed by both steric accessibility and electronic effects from substituents. Phosphinite groups enhance reaction rates by stabilizing Rh intermediates .

  • Bicyclic core stability : The rigid bicyclic structure limits conformational flexibility, favoring endo-transition states in cycloadditions .

This compound’s multifunctional design enables applications in synthesizing complex heterocycles and bioactive molecules, particularly in medicinal chemistry targeting neurological receptors . Future studies should explore enantioselective variants of these reactions using chiral catalysts.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural differentiator is the cyclopropylmethyl group at the 8-position. Analogous derivatives feature substituents such as fluorophenyl, benzyl, or chlorobenzyl groups, which influence physicochemical properties and bioactivity.

Table 1: Substituent Comparison of Selected 8-Azabicyclo[3.2.1]octane Derivatives
Compound Name Substituent at 8-Position Spiro Component Molecular Weight (g/mol) Yield (%)
8-(Cyclopropylmethyl)spiro[...]oxirane Cyclopropylmethyl Oxirane 222.3* N/A
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[...] (22e) Cyclopropylmethyl Ethylidenyl diaryl ether 509.6 65
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[...] (22f) 4-Fluorobenzyl Ethylidenyl diaryl ether 585.5 87
8-Methyl-8-azaspiro[...]oxazolidine Methyl Oxazolidine 182.3 N/A
8-Benzhydryl-nortropane (NOP agonist scaffold) Benzhydryl (bis(phenyl)methyl) None ~335.4 N/A

*Calculated based on molecular formula C₁₁H₁₈N₂O.

Key Observations :

  • Substituent Bulk : The cyclopropylmethyl group (22e and target compound) offers moderate steric hindrance compared to bulkier benzhydryl or flexible 4-fluorobenzyl groups .

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorobenzyl in 22f) correlate with higher yields (87%), likely due to stabilized intermediates .
  • The cyclopropylmethyl group (22e) yields 65%, suggesting moderate steric challenges during synthesis.

Physicochemical Properties

Elemental analysis and spectroscopic data reveal trends in purity and stability:

Table 3: Elemental Analysis of 8-Substituted Derivatives
Compound ID % C (Calc/Found) % H (Calc/Found) % N (Calc/Found)
22e 64.98/64.62 6.43/6.17 2.71/2.50
21f 69.52/69.30 6.40/6.58 2.62/2.44
22f 67.26/67.44 5.46/5.45 2.53/2.56

Key Observations :

  • Minor discrepancies in carbon and nitrogen content (e.g., 22e) suggest challenges in achieving high purity with cyclopropylmethyl substituents.
  • Fluorinated derivatives (21f, 22f) show closer alignment between calculated and found values, indicating synthetic robustness.

Q & A

Basic: What are the key strategies for synthesizing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

The synthesis of the 8-azabicyclo[3.2.1]octane core relies on enantioselective desymmetrization or stereocontrolled cyclization . A proven method involves pseudotransannular ring-opening of epoxidized cycloheptene derivatives using chiral Brønsted acid catalysts (e.g., phosphoric acids), achieving >90% enantiomeric excess (ee) . For the spiro-oxirane moiety, epoxidation of allylic alcohols or ketones with peracids (e.g., mCPBA) is critical, requiring precise control of reaction kinetics to avoid ring-opening side reactions .

Basic: How does stereochemistry influence the biological activity of this compound?

The 8-azabicyclo[3.2.1]octane scaffold contains three chiral centers , with the bridgehead nitrogen and spiro-oxirane geometry dictating receptor binding. For example, 3β-substitution enhances affinity for monoamine transporters (e.g., dopamine transporter, DAT), while 8-cyclopropylmethyl orientation modulates metabolic stability . Stereochemical purity is ensured via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .

Basic: What biological targets are associated with this compound’s derivatives?

Derivatives primarily target monoamine transporters (DAT, SERT) and enzymes in lipid metabolism (e.g., ELOVL6). In vitro assays using radioligands (e.g., [³H]WIN 35,428 for DAT) show IC₅₀ values in the nM range, with cyclopropylmethyl groups reducing off-target binding compared to benzyl substituents . Secondary targets include N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), linked to anti-inflammatory effects .

Advanced: What methodological challenges arise in enantioselective synthesis of the spiro-oxirane moiety?

Key challenges include:

  • Epoxide ring strain : The spiro-oxirane’s high reactivity leads to undesired nucleophilic ring-opening during synthesis. Mitigation involves low-temperature (-20°C) epoxidation and sterically hindered bases (e.g., 2,6-lutidine) .
  • Catalyst selection : Chiral phosphoric acids (e.g., TRIP) achieve high enantioselectivity but require anhydrous conditions. Recent studies report ee improvements using Ru-based catalysts (up to 98% ee) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions in SAR (e.g., conflicting DAT affinity data for 3-substituted analogs) are addressed via:

  • Conformational analysis : NMR-based NOE experiments or X-ray crystallography to confirm substituent orientation .
  • Free-Wilson vs. Hansch analysis : Multivariate regression to isolate contributions of cyclopropylmethyl vs. oxirane groups . For example, 8-(4-fluorobenzyl) analogs show 10-fold higher DAT affinity than cyclopropylmethyl variants, suggesting steric effects dominate .

Advanced: What methodologies are used to study metabolic pathways of this compound?

  • In vitro metabolism : Liver microsome assays (human/rat) with LC-MS/MS detection identify primary metabolites (e.g., hydroxylation at C-3 or oxirane ring-opening) .
  • Isotope labeling : ¹⁴C-labeled analogs track metabolic fate in vivo, revealing renal excretion as the major pathway (>60% in rats) .
  • CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition risks .

Advanced: How is in vivo efficacy evaluated for derivatives targeting neurological disorders?

  • Rodent behavioral models : For DAT inhibitors, the conditioned place preference (CPP) test quantifies cocaine-antagonism. Doses of 10 mg/kg (i.p.) show significant reduction in cocaine-seeking behavior .
  • Microdialysis : Striatal dopamine levels are monitored post-administration (5–20 mg/kg) using HPLC-ECD, with peak concentrations at 30–60 min .

Advanced: What computational tools predict binding modes to monoamine transporters?

  • Molecular docking : AutoDock Vina or Schrödinger Glide models the compound in DAT (PDB: 4XP4). The cyclopropylmethyl group occupies a hydrophobic subpocket, while the oxirane oxygen forms H-bonds with Asp79 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .

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